An In-depth Technical Guide on the Core Mechanism of Action of Dm-CHOC-pen
An In-depth Technical Guide on the Core Mechanism of Action of Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate compound that has demonstrated significant antineoplastic activity, particularly in cancers involving the Central Nervous System (CNS).[1][2] Its lipophilic and electrically neutral nature allows it to cross the blood-brain barrier (BBB), a critical feature for treating brain tumors.[3] This document provides a comprehensive overview of the core mechanism of action of Dm-CHOC-pen, supported by data from preclinical and clinical studies.
Core Mechanism of Action
The primary antitumor effect of Dm-CHOC-pen is achieved through a multi-stage process involving transport across the BBB, selective uptake by cancer cells, and subsequent induction of cytotoxicity. The core molecular mechanism involves direct interaction with nuclear DNA.
DNA Alkylation and Adduct Formation
Once inside the cancer cell, Dm-CHOC-pen acts as a DNA alkylating agent.[2] The proposed mechanism involves a bis-alkylation process, where the compound forms covalent adducts with DNA bases.[3][4][5][6] This action primarily targets:
This alkylation damages the DNA structure, interfering with essential cellular processes like DNA replication and repair, ultimately leading to cell death.[8]
Induction of Oxidative Stress
In addition to direct DNA alkylation, Dm-CHOC-pen's mechanism of action also involves the induction of oxidative stress within the cancer cells.[3][7] This secondary mechanism contributes to its overall cytotoxicity.
Pharmacokinetics and Transport Pathway
A unique three-stage mechanism has been proposed for how Dm-CHOC-pen reaches and enters tumor cells within the CNS.[3][4][5]
-
Blood-Brain Barrier Penetration : The drug is lipophilic and readily associates with the membranes of red blood cells (RBCs) in a reversible manner.[3][4][5] This association is believed to facilitate its transport across the BBB.
-
Selective Tumor Cell Uptake : Dm-CHOC-pen shares structural similarities with L-glutamine. This allows it to be actively transported into cancer cells, which often overexpress L-glutamine transporters to meet their high metabolic demands.[3][4][5][8][9] This selective uptake mechanism concentrates the drug in tumor tissue while sparing adjacent normal brain tissue.[8]
-
Intracellular Action : Following transport into the cell, Dm-CHOC-pen exerts its cytotoxic effects through DNA alkylation and oxidative stress.
An important characteristic of Dm-CHOC-pen is that it does not require hepatic activation to become cytotoxic, in contrast to its metabolite, 4-demethylpenclomedine (DM-PEN), and other analogs.[4][8]
Caption: Proposed three-stage mechanism of action for Dm-CHOC-pen.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of Dm-CHOC-pen.
Table 1: Clinical Pharmacokinetics
| Parameter | Value | Notes | Citation |
| Administration Route | 3-hr IV Infusion | Once every 21 days. | [3][7][10] |
| Cmax (Dm-CHOC-pen) | 3 hours | Time to maximum plasma concentration. | [3][10] |
| Cmax (DM-PEN metabolite) | 24 hours | Time to maximum plasma concentration of the metabolite. | [3][10] |
| RBC Association | Up to 50% | Both Dm-CHOC-pen and DM-PEN detected with RBCs. | [3][10] |
| Detection Period | 3 to 15 days | Duration the drug and its metabolite are found post-administration. | [3][10] |
| Half-life (AYA vs. >60) | Up to 50 days vs. <21 days | Significantly longer half-life observed in Adolescent and Young Adult (AYA) patients. | [9] |
| Tumor Concentration | 75-210 ng/g | Measured in CNS tumor tissue from 22 days to 9 months post-treatment. | [5] |
Table 2: Clinical Dosing and Toxicity
| Parameter | Value | Notes | Citation |
| Starting Dose (Phase I) | 39 mg/m² | Based on 1/10 LD10 in animal models. | [1][7] |
| Dose Escalation Range | 39 to 111 mg/m² | Doses evaluated in Phase I trials. | [3][7][10] |
| Maximum Tolerated Dose (MTD) | 85.8 mg/m² | For patients with liver involvement. | [3][7][10] |
| Maximum Tolerated Dose (MTD) | 98.7 mg/m² | For patients without liver abnormalities. | [3][7][10] |
| Dose Limiting Toxicity (DLT) | Grade 3-4 Toxicity | Primarily hepatic toxicity (hyperbilirubinemia). | [1][7] |
| Common Adverse Effects | Fatigue (17%), Nausea (11%), Reversible liver dysfunction (9%) | Most common side effects observed in clinical trials. | [5] |
Table 3: In Vitro Efficacy
| Parameter | Value | Cell Line | Citation |
| Half-maximal Inhibitory Conc. (IC50) | 0.5 µg/ml | B-16 Melanoma Cells | [2] |
| Inhibitory Concentration (IC35) | 0.25 µg/ml | H-2086 NSCLC Cells | [6] |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide context for the presented data.
Phase I/II Clinical Trial Protocol (IND 68,876)
-
Objective : To determine the MTD, safety, DLTs, and pharmacokinetics of Dm-CHOC-pen.[3][7]
-
Patient Population : Patients with advanced solid malignant tumors, with or without CNS involvement, for whom no effective proven treatment exists.[1][7][11] Tumor types included glioblastoma, melanoma, and metastatic breast and lung cancer.[7][10]
-
Drug Administration : Dm-CHOC-pen was administered as a single 3-hour intravenous infusion once every 21 days.[3][7][10] The drug was formulated as a soybean oil/lecithin/glycerin water emulsion.[1]
-
Dose Escalation Strategy : A modified accelerated dosing protocol was used.
-
The starting dose was 39 mg/m².[1]
-
Single-patient cohorts were used with 40% dose escalations.[1][11]
-
Upon the first instance of a Dose-Limiting Toxicity (DLT) (Grade 3 or 4) or the second instance of a Grade 2 toxicity, the cohort at that dose level was expanded to 3-6 patients.[1][11]
-
Subsequent dose escalations proceeded at 33% increments.[1][11]
-
The MTD was defined as the dose level where two DLTs were observed.[11]
-
Caption: Dose escalation workflow for the Dm-CHOC-pen Phase I clinical trial.
In Vitro Melanoma Cell Proliferation Assay
-
Objective : To assess the in vitro activity of Dm-CHOC-pen against melanoma.[2]
-
Cell Line : B-16 melanoma cells.[2]
-
Methodology :
-
B-16 cells were cultured and exposed to varying concentrations of Dm-CHOC-pen.
-
Cell proliferation and survival were assessed to determine the half-maximal inhibitory concentration (IC50).
-
Floating, heavily melanotic cells that formed post-treatment were separated and analyzed to quantify intracellular Dm-CHOC-pen concentration.[2]
-
Logical Relationships and Metabolites
Dm-CHOC-pen is the primary active compound, which is metabolized in plasma to DM-PEN. While DM-PEN is also an active antitumor agent, Dm-CHOC-pen's formulation as a cholesteryl carbonate derivative is key to its ability to cross the BBB and its unique pharmacokinetic profile.[2][8]
Caption: Relationship between Dm-CHOC-pen, its metabolite, and key activities.
Conclusion
Dm-CHOC-pen is a promising antineoplastic agent with a well-defined, multi-stage mechanism of action. Its ability to act as a DNA alkylating agent, combined with a unique transport mechanism that allows it to penetrate the CNS and selectively target tumor cells, makes it a strong candidate for the treatment of primary and metastatic brain cancers.[3][8] The quantitative data from clinical trials support its safety and efficacy at established dose levels, with manageable toxicities.[4][7] Further research and ongoing Phase II trials will continue to elucidate its full therapeutic potential.[3][7]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. DM-CHOC-PEN - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. DM-CHOC-PEN May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 10. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
